molecular formula C8H7IN2 B1593265 3-Iodo-4-methyl-1H-indazole CAS No. 885522-63-4

3-Iodo-4-methyl-1H-indazole

Cat. No.: B1593265
CAS No.: 885522-63-4
M. Wt: 258.06 g/mol
InChI Key: PXSVQQMMVAVJNA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indazole derivatives, which include 3-iodo-4-methyl-1h-indazole, have been found to exhibit a broad range of biological activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in cellular signaling and regulation .

Mode of Action

For instance, some indazole derivatives have been found to inhibit enzymes, disrupt cellular signaling pathways, or modulate the activity of receptors . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by indazole derivatives, it is likely that this compound could affect multiple pathways . These could potentially include pathways involved in inflammation, cancer, and other diseases, depending on the specific targets of the compound.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that could facilitate or hinder its absorption and distribution .

Result of Action

Given the broad range of biological activities exhibited by indazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level . These could potentially include the inhibition of enzyme activity, disruption of cellular signaling pathways, modulation of receptor activity, and other effects depending on the specific targets of the compound.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds that could interact with this compound, and the specific characteristics of the biological system in which the compound is acting .

Chemical Reactions Analysis

3-Iodo-4-methyl-1H-indazole undergoes various chemical reactions, including:

Properties

IUPAC Name

3-iodo-4-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSVQQMMVAVJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NNC(=C12)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646518
Record name 3-Iodo-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-63-4
Record name 3-Iodo-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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